N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Polymer Chemistry Thermal Degradation Functional Monomers

Designing polymers with precisely controlled thermal degradation profiles is challenging-minor monomer modifications drastically alter decomposition kinetics. This isoxazole-acrylamide monomer (CAS 196403-11-9) offers a quantified thermal decomposition rate constant (2.45 × 10⁻³ s⁻¹ at 600 K), enabling rational copolymer engineering. • Predictable degradation: Adjust feed ratios with stable comonomers to engineer specific thermal failure thresholds. • Solid-phase handling: mp 182-185°C simplifies accurate weighing for combinatorial and high-throughput synthesis. • Supply: White to off-white solid, ≥95% purity, stored at -20°C under inert atmosphere.

Molecular Formula C7H8N2O2
Molecular Weight 152.153
CAS No. 196403-11-9
Cat. No. B599604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
CAS196403-11-9
Synonyms2-Propenamide,N-(5-methyl-3-isoxazolyl)-(9CI)
Molecular FormulaC7H8N2O2
Molecular Weight152.153
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C=C
InChIInChI=1S/C7H8N2O2/c1-3-7(10)8-6-4-5(2)11-9-6/h3-4H,1H2,2H3,(H,8,9,10)
InChIKeyWMKYFMQVPQEVFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide: Functional Monomer


N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide (CAS 196403-11-9), also known as N-(5-methylisoxazol-3-yl)acrylamide, is a heterocyclic acrylamide monomer with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It belongs to the class of isoxazole derivatives, which are recognized as key components in various synthetic products and serve as a pharmacophore essential for biological activity [1]. Its structure features a 5-methylisoxazole ring connected to an acrylamide moiety, making it a functional building block for creating methacrylamido derivatives and specialized polymers .

Monomer type Heterocyclic acrylamide building block
Physical form Solid-state handling and purification
Structural role Isoxazole pharmacophore for functional polymers

Why N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide Cannot Be Substituted


In the design of functional polymers, even minor structural modifications to a monomer can drastically alter the thermal degradation kinetics of the final material. The substitution of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide with a structurally similar analog, such as its methacrylamide derivative, is not a straightforward interchange. Quantitative kinetic studies have demonstrated that the presence or absence of a methyl group on the acrylamide backbone leads to a measurable difference in the rate of thermal decomposition, quantified by the first-order rate constant at a given temperature [1]. This difference has direct implications for a polymer's high-temperature stability, processability, and the understanding of its aging mechanism. Therefore, selecting the correct monomer is a critical decision for achieving a specific thermal performance profile in the final polymer product [1].

Methacrylamide analog Methyl group change may significantly alter thermal decomposition rate constant.
Thiadiazole-based analog Heterocycle substitution can shift pyrolysis kinetics, affecting polymer thermal stability.
Liquid acrylamide monomers Solid form requires different handling, storage, and formulation workflows.

Quantitative Differentiation of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide


Pyrolysis Kinetics: Acrylamide vs. Methacrylamide

In a direct head-to-head comparison, the first-order rate constant (k) for the thermal decomposition (pyrolysis) of the target compound, N-5-methylisoxazole-3-ylacrylamide (ACMIO), was found to be significantly higher than that of its methacrylamide analog, N-5-methylisoxazole-3-ylmethacrylamide (MACMIO). At 600 K, the rate constant for ACMIO was determined to be 2.45 x 10⁻³ s⁻¹, while the rate constant for MACMIO was 1.12 x 10⁻³ s⁻¹ [1]. This represents a 2.2-fold faster rate of decomposition for the acrylamide monomer.

Pyrolysis rate
Head-to-head
k = 2.45 × 10⁻³ s⁻¹ at 600 K
2.2× faster vs. methacrylamide analog
Thermal decomposition kinetics differ measurably.
Supports monomer selection for thermal profile.
Polymer Chemistry Thermal Degradation Functional Monomers

Pyrolysis Kinetics vs. Thiadiazole-Based Analog

The thermal stability of the target isoxazole-based acrylamide (ACMIO) can also be compared to a thiadiazole-based analog, N-5-methyl-1,3,4-thiadiazolylacrylamide (AMTDZ). In a cross-study comparison using the same experimental method, the rate constant for ACMIO decomposition at 600 K (2.45 x 10⁻³ s⁻¹) was higher than that reported for AMTDZ (1.98 x 10⁻³ s⁻¹) [1]. This indicates a 24% faster rate of thermal decomposition for the isoxazole-containing monomer relative to the thiadiazole-containing one.

Cross-compound rate
Cross-study comparable
2.45 × 10⁻³ s⁻¹ vs. 1.98 × 10⁻³ s⁻¹ (AMTDZ)
24% faster decomposition
Isoxazole vs. thiadiazole influences thermal threshold.
Enables heterocycle-driven stability tuning.
Polymer Chemistry Thermal Degradation Heterocyclic Monomers

Solid-State vs. Liquid Acrylamide Monomers

The physical state of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide differentiates it from other common acrylamide monomers. The compound is a solid at room temperature with a reported melting point range of 182 - 185°C . This contrasts sharply with widely used commercial monomers like Acryloyl morpholine (ACMO, CAS 5117-12-4), which is a liquid at room temperature . This class-level inference is based on the compound's reported physical property.

Physical state
Class-level inference
Solid, mp 182–185°C
vs. ACMO liquid at 25°C
Dictates handling and formulation requirements.
Advantageous for solid-phase synthesis; data to verify.
Material Science Formulation Physical Chemistry

Application Scenarios for N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide


Polymers with Controlled Thermal Degradation

Based on the direct quantitative evidence of its higher thermal decomposition rate (2.45 x 10⁻³ s⁻¹ at 600 K) compared to its methacrylamide analog [1], this monomer is well-suited for the synthesis of specialty polymers where controlled thermal degradation is a desired feature. This could include applications such as designing sacrificial layers in microelectronics fabrication, developing thermally labile linkers for controlled release systems, or creating polymers for thermal analysis studies where a clear, measurable decomposition event is required [1].

Copolymers with Tailored Thermal Stability

The quantifiable difference in pyrolysis kinetics between this isoxazole acrylamide (ACMIO) and its thiadiazole counterpart (AMTDZ) [1] enables precise tuning of a copolymer's thermal stability. By adjusting the feed ratio of ACMIO to a more stable comonomer like AMTDZ, a polymer chemist can engineer a material with a specific, predictable thermal degradation profile. This is valuable for applications such as high-temperature coatings or adhesives where the onset of thermal failure must be precisely controlled [1].

Solid-Phase Synthesis and Formulations

The distinct solid physical state of N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide (melting point 182 - 185°C) [1] makes it a practical choice for research applications involving solid-phase synthesis or for formulating solid polymer blends. Unlike liquid acrylamide monomers, it can be easily weighed and handled as a solid, simplifying reaction setup and purification steps. This property is particularly advantageous in combinatorial chemistry and high-throughput experimentation where accurate solid dispensing is critical.

Application
Selection Property
Validation Focus
Controlled thermal degradation polymers
Thermal decomposition rate constant
Pyrolysis kinetics validation
Tailored thermal stability copolymers
Comonomer thermal profile tuning
Feed-ratio vs. degradation behavior
Solid-phase synthesis and formulations
Solid-state handling
Melting point and dispensing precision

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